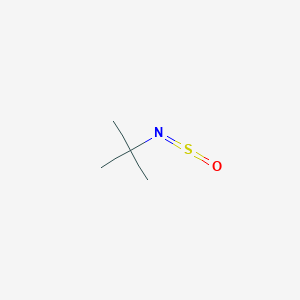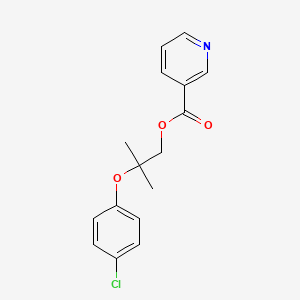
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester is a chemical compound with the molecular formula C18H18ClNO5. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also referred to as etofibrate and is used for its lipid-lowering properties .
Vorbereitungsmethoden
The synthesis of 3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester involves several steps. One common method includes the esterification of 3-pyridinecarboxylic acid with 2-(4-chlorophenoxy)-2-methylpropyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the esterification process .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits microsomal HMG-CoA reductase and cholesterol 7α-hydroxylase activity, which are key enzymes in cholesterol biosynthesis.
Fatty Acid Reesterification: The compound stimulates the rate of fatty acid reesterification in adipose tissue, reducing the release of lipolytic products.
Vergleich Mit ähnlichen Verbindungen
3-Pyridinecarboxylic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester can be compared with other similar compounds, such as:
Nicotinic Acid Derivatives: These compounds also exhibit lipid-lowering properties but may differ in their specific mechanisms of action and side effect profiles.
Fibrates: Etofibrate is a type of fibrate, which is a class of compounds known for their ability to lower lipid levels.
Eigenschaften
CAS-Nummer |
36084-71-6 |
|---|---|
Molekularformel |
C16H16ClNO3 |
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
[2-(4-chlorophenoxy)-2-methylpropyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,21-14-7-5-13(17)6-8-14)11-20-15(19)12-4-3-9-18-10-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
OVXWQHGCVNBEEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


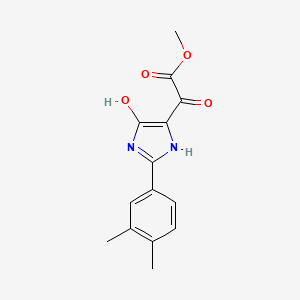
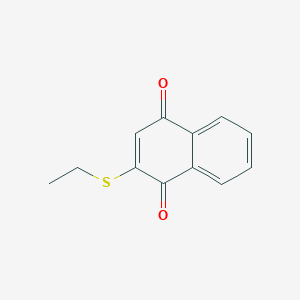

![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
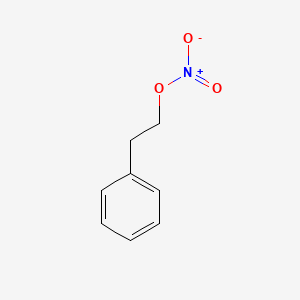
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
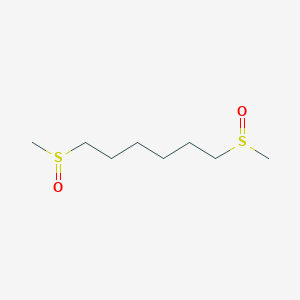
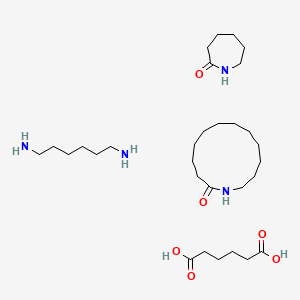
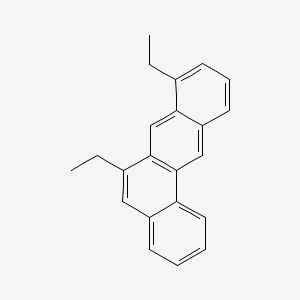
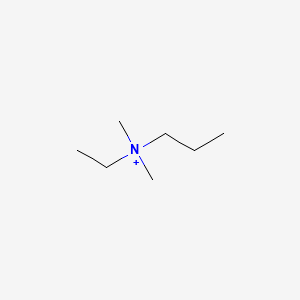
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
